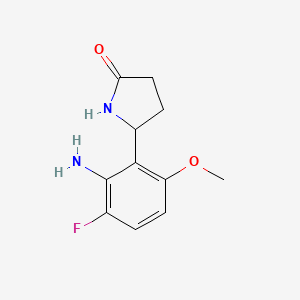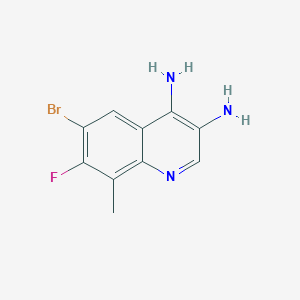
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with chloromethyl, dicyclopropyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 4,6-dicyclopropyl-2-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The dicyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the dicyclopropyl and methyl groups, making it less sterically hindered and potentially more reactive.
4,6-Dicyclopropyl-2-methylpyridine: Lacks the chloromethyl group, reducing its ability to participate in nucleophilic substitution reactions.
2-Methylpyridine: A simpler structure with fewer substituents, leading to different chemical and biological properties.
Uniqueness
3-(Chloromethyl)-4,6-dicyclopropyl-2-methylpyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties
Propiedades
Fórmula molecular |
C13H16ClN |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
3-(chloromethyl)-4,6-dicyclopropyl-2-methylpyridine |
InChI |
InChI=1S/C13H16ClN/c1-8-12(7-14)11(9-2-3-9)6-13(15-8)10-4-5-10/h6,9-10H,2-5,7H2,1H3 |
Clave InChI |
ZOVQYRJRKJQYKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=N1)C2CC2)C3CC3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)

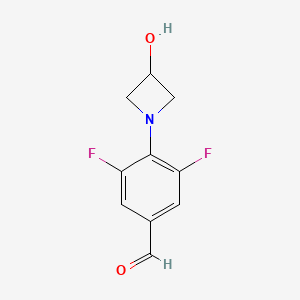
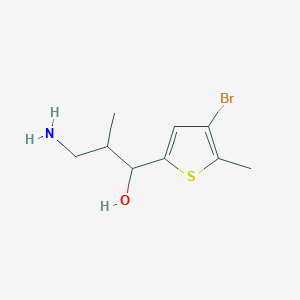

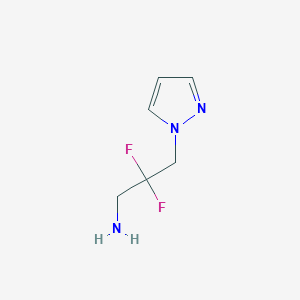
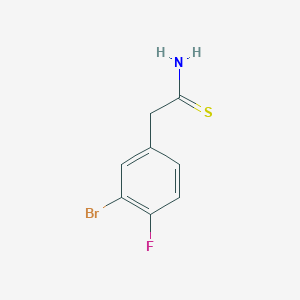

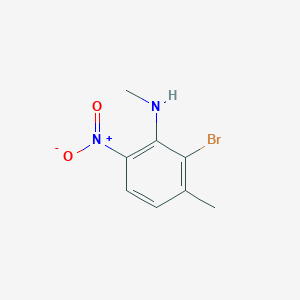

![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)

